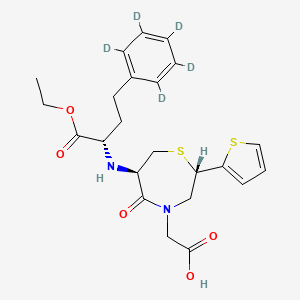

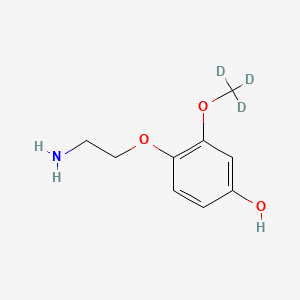

4-(2-Aminoethoxy)-3-methoxyphenol-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to “4-(2-Aminoethoxy)-3-methoxyphenol-d3” has been reported . For example, the synthesis of “2-Aminoethoxycalix 4resorcinarenes” was achieved via surface functionalization . Another method for synthesizing “2-(2-aminoethoxy) ethanol” has been patented .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Methoxyphenols, structurally related to 4-(2-Aminoethoxy)-3-methoxyphenol-d3, are integral to various antioxidants and biologically active molecules capable of forming strong hydrogen bonds. A comprehensive study involving thermochemical, Fourier transform infrared (FTIR)-spectroscopic, and quantum-chemical studies on methoxyphenols has provided insights into their thermodynamic properties and intermolecular interactions, revealing relations among properties and structures for these compounds (Varfolomeev et al., 2010). Additionally, the molecular structure of 2-methoxyphenol and its derivatives has been examined through gas-phase electron diffraction and quantum chemical calculations, elucidating their conformational properties and structural parameters (Dorofeeva et al., 2009).

Applications in Polymer Synthesis and Bioactivity

The synthesis of poly(4-methoxyphenol) through enzyme-catalyzed polymerization has demonstrated the potential of methoxyphenols in creating polymers with excellent antioxidant properties. This approach highlights the utility of methoxyphenols in developing new antioxidant agents, which could extend to derivatives like this compound (Zheng et al., 2013). Furthermore, the study of o-methoxyphenols and their derivatives, known for their antioxidant and potential chemopreventive properties, underscores the relevance of these compounds in medicinal chemistry and bioactive material development (Fujisawa et al., 2005).

Molecular Imprinting and Sensing

In a distinctive application, molecularly imprinted polymers have been synthesized for selective extraction and detection of phenolic compounds, demonstrating the versatility of methoxyphenol derivatives in creating highly selective sensors for environmental monitoring and analysis (Tarley and Kubota, 2005).

Mecanismo De Acción

Target of Action

A structurally similar compound, 4-(2-aminoethoxy)-n-(2,5-diethoxyphenyl)-3,5-dimethylbenzamide, has been reported to target the urokinase-type plasminogen activator . This enzyme plays a crucial role in the degradation of the extracellular matrix and is involved in processes such as cell migration and tissue remodeling .

Mode of Action

Compounds with similar structures, such as avg (aminoethoxyvinylglycine), have been shown to inhibit the biosynthesis of ethylene . Ethylene is a plant hormone that regulates a wide range of biological processes, including cell growth and fruit ripening .

Biochemical Pathways

Avg, a structurally similar compound, inhibits the conversion of s-adenosylmethionine (sam) to acc, the immediate precursor of ethylene in plants . This suggests that 4-(2-Aminoethoxy)-3-methoxyphenol-d3 might also interfere with the ethylene biosynthesis pathway.

Result of Action

Avg, a structurally similar compound, has been shown to affect plant growth and development by inhibiting the biosynthesis of ethylene . This suggests that this compound might have similar effects.

Propiedades

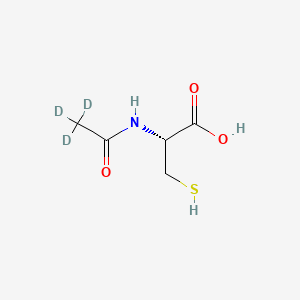

IUPAC Name |

4-(2-aminoethoxy)-3-(trideuteriomethoxy)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-12-9-6-7(11)2-3-8(9)13-5-4-10/h2-3,6,11H,4-5,10H2,1H3/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJWDKSXPRPBBIJ-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)OCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[2-(Biotinamido)ethyl]dithio]propionic Acid 4'-(Hydroxymethyl)DMPO Ester](/img/structure/B562865.png)

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)